ABP-688 C-11 Z-isomer

Description

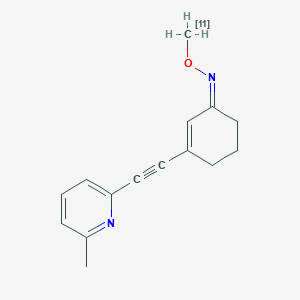

Structure

2D Structure

3D Structure

Properties

CAS No. |

1632324-71-0 |

|---|---|

Molecular Formula |

C15H16N2O |

Molecular Weight |

239.30 g/mol |

IUPAC Name |

(Z)-N-(111C)methoxy-3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-imine |

InChI |

InChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15-/i2-1 |

InChI Key |

CNNZLFXCUQLKOB-OWUFSHKGSA-N |

Isomeric SMILES |

CC1=NC(=CC=C1)C#CC2=C/C(=N\O[11CH3])/CCC2 |

Canonical SMILES |

CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 |

Origin of Product |

United States |

Stereochemical Characterization of ¹¹c Abp 688: Emphasis on the Z Isomer

Nature of Geometric Isomerism in Oxime-Based Radioligands: E- and Z-Forms of ABP-688

Geometric isomerism in oxime-based compounds like ABP-688 arises from the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime functional group. dalalinstitute.com This restriction results in two possible spatial arrangements of the substituents attached to the double bond, designated as E (entgegen, meaning "opposite") and Z (zusammen, meaning "together") isomers.

In ABP-688, the two geometric isomers, (E)-[¹¹C]ABP-688 and (Z)-[¹¹C]ABP-688, exhibit distinct properties. mcgill.ca Research has consistently shown that the (E)-isomer has a substantially greater affinity for mGluR5 compared to the (Z)-isomer. researchgate.netsnmjournals.orgnih.gov In vitro binding assays revealed the dissociation constant (Kd) of (E)-[¹¹C]ABP-688 to be 5.7 nmol/L, while the Kd for the (Z)-isomer was significantly higher at 140 nmol/L, indicating much lower affinity. nih.gov This difference in affinity has profound implications for in vivo imaging. PET studies in rats have demonstrated that the (E)-isomer accumulates in brain regions rich in mGluR5, such as the striatum and hippocampus. nih.gov In stark contrast, the (Z)-isomer shows low retention and a homogeneous, non-specific distribution throughout the brain. researchgate.netnih.gov Consequently, the presence of the Z-isomer in a radiotracer injection can lead to an underestimation of mGluR5 binding potential. researchgate.netnih.gov Therefore, controlling the isomeric purity to maximize the proportion of the E-isomer is crucial for accurate quantification of mGluR5. snmjournals.org

Radiochemical Synthesis of [¹¹C]ABP-688 and Control of Isomeric Purity

The production of [¹¹C]ABP-688 with high isomeric purity is a key challenge in its application as a PET tracer. The synthesis and purification methods are designed to maximize the yield of the desired (E)-isomer.

The radiosynthesis of [¹¹C]ABP-688 is achieved through a one-step O-methylation reaction. snmjournals.org The process starts with the precursor molecule, desmethyl-ABP-688 (3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime). nih.govsnmjournals.org This precursor is reacted with [¹¹C]methyl iodide ([¹¹C]CH₃I), which introduces the positron-emitting carbon-11 (B1219553) isotope. nih.gov

The reaction involves treating the sodium salt of the desmethyl-ABP-688 precursor with [¹¹C]methyl iodide in an anhydrous solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at an elevated temperature, typically 90°C, for approximately 5 minutes. mcgill.casnmjournals.orgsnmjournals.org While O-methylation of the oxime is the primary reaction, a potential side reaction is the N-methylation of the pyridine (B92270) nitrogen. However, characterization using ¹³C-NMR has confirmed that O-methylation is the predominant pathway under these conditions. snmjournals.org

The ratio of E- to Z-isomers in the final product is highly dependent on the reaction conditions and the quality of the precursor. mcgill.ca The basic environment and high temperatures used during the ¹¹C-methylation step can promote isomerization between the E and Z forms. mcgill.ca To favor the formation of the therapeutically active E-isomer, specific strategies have been developed. One effective method involves preheating the sodium salt of the desmethyl precursor to 90°C before the addition of [¹¹C]methyl iodide. snmjournals.orgsnmjournals.org This technique has been shown to consistently produce a mixture with an E/Z ratio greater than 10:1. snmjournals.orgsnmjournals.org Through refined protocols, it is possible to reliably produce (E)-[¹¹C]ABP-688 with over 99% diastereomeric excess. researchgate.netresearchgate.net

Table 1: Radiosynthesis Parameters for [¹¹C]ABP-688

| Parameter | Details | Reference |

|---|---|---|

| Precursor | Desmethyl-ABP-688 (sodium salt) | nih.govsnmjournals.org |

| Radiolabeling Agent | [¹¹C]Methyl Iodide ([¹¹C]CH₃I) | mcgill.casnmjournals.org |

| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | mcgill.casnmjournals.orgsnmjournals.org |

| Reaction Temperature | 90°C | mcgill.casnmjournals.org |

| Reaction Time | 5 minutes | mcgill.casnmjournals.org |

| Typical E/Z Ratio | >10:1 with precursor preheating | snmjournals.orgsnmjournals.org |

| Radiochemical Yield | 35% ± 8% (decay corrected) | nih.govsnmjournals.orgsnmjournals.org |

| Total Synthesis Time | 45-50 minutes | snmjournals.orgsnmjournals.org |

Confirming the radiochemical purity and isomeric composition of the final [¹¹C]ABP-688 product is essential for quality control. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for both the purification of [¹¹C]ABP-688 after synthesis and the analysis of its purity.

Purification: Semipreparative reverse-phase HPLC is used to separate the final product from the unreacted precursor and other impurities. mcgill.casnmjournals.orgmedrxiv.org

Analysis: Analytical HPLC is used to determine the radiochemical purity and, crucially, to separate and quantify the E and Z isomers. mcgill.casnmjournals.org The two isomers exhibit different retention times, allowing for their distinct identification. For example, under specific analytical conditions using a C18 column, the retention time for the Z-isomer is approximately 8.5 minutes, while the E-isomer elutes at around 10 minutes. mcgill.canih.gov More advanced separations have been achieved using specialized columns like the COSMOSIL Cholester column, which can provide baseline separation of the isomers. researchgate.netsnmjournals.org

Table 2: Example HPLC Conditions for Isomer Analysis

| Parameter | Details | Reference |

|---|---|---|

| Column | Analytical C18 (e.g., BondClone, Phenomenex) | snmjournals.orgsnmjournals.org |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid (30:70) | mcgill.casnmjournals.orgsnmjournals.org |

| Flow Rate | 2 mL/min | mcgill.casnmjournals.orgsnmjournals.org |

| Retention Time (Z-isomer) | ~8.5 minutes | mcgill.canih.gov |

| Retention Time (E-isomer) | ~10 minutes | mcgill.canih.gov |

Spectroscopic Confirmation of Isomeric Assignment: While HPLC quantifies the isomers, spectroscopic methods are used to definitively assign the E and Z configurations.

Nuclear Magnetic Resonance (NMR): To confirm the structure, a non-radioactive ¹³C-enriched version of ABP688 was synthesized under the same conditions as the radiolabeled compound. snmjournals.org ¹³C-NMR data unambiguously confirmed the site of methylation as the oxime oxygen. snmjournals.orgsnmjournals.org The specific assignment of the E- and Z-isomers was accomplished using rotating-frame Overhauser-effect spectroscopy (ROESY). snmjournals.orgsnmjournals.org A key observation was a spectroscopic cross-peak between the oxime methyl group and the olefinic proton, which is characteristic of the E-isomer's spatial arrangement. snmjournals.orgsnmjournals.org Furthermore, the chemical shift of the olefinic carbon atom differs between the isomers, with the Z-isomer showing a lower chemical shift (123.1 ppm) compared to the E-isomer (130.8 ppm). snmjournals.orgsnmjournals.org

Mass Spectrometry (MS): MS is used to confirm the molecular weight and identity of the synthesized compound, further validating the successful synthesis of ABP688. snmjournals.orgsnmjournals.org

Table 3: Spectroscopic Data for Isomer Differentiation

| Technique | Isomer | Key Finding | Reference |

|---|---|---|---|

| ¹³C-NMR | Z-Isomer | Olefinic Carbon Chemical Shift: 123.1 ppm | snmjournals.orgsnmjournals.org |

| E-Isomer | Olefinic Carbon Chemical Shift: 130.8 ppm | snmjournals.orgsnmjournals.org |

| ROESY | E-Isomer | Cross-peak between oxime methyl group and olefinic proton | snmjournals.orgsnmjournals.org |

Table of Compound Names

| Abbreviation/Code | Full Chemical Name |

| [¹¹C]ABP-688 | 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-[¹¹C]methyl-oxime |

| Desmethyl-ABP-688 | 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone oxime |

| M-MPEP | 2-methyl-6-(3-methoxyphenyl)ethynyl-pyridine |

| [¹¹C]CH₃I | [¹¹C]Methyl Iodide |

Preclinical Pharmacological Profile of ¹¹c Abp 688 Z Isomer

In Vitro Receptor Binding Affinity of the Z-Isomer

The initial characterization of a radioligand involves determining its binding affinity for the target receptor using in vitro assays. These studies are fundamental to understanding the ligand-receptor interaction at a molecular level.

In vitro binding assays performed on rat brain homogenates have been utilized to quantify the binding affinity of the Z-isomer of [¹¹C]ABP-688 to mGluR5. The dissociation constant (K_D), a measure of binding affinity where a lower value indicates higher affinity, was determined for the Z-isomer. Studies have reported the K_D value for (Z)-[¹¹C]ABP-688 to be 140 nmol/L nih.govresearchgate.netresearchgate.net. In vitro estimates also indicated that the maximum number of binding sites (B_max) for the Z-isomer was substantially reduced compared to its E-isomer counterpart researchgate.netmcgill.ca.

Interactive Data Table: In Vitro Binding Parameters of [¹¹C]ABP-688 Isomers

| Isomer | Dissociation Constant (K_D) (nmol/L) |

| Z-Isomer | 140 |

| E-Isomer | 5.7 |

A comparative analysis reveals a significant disparity in binding affinity between the two geometric isomers of [¹¹C]ABP-688. The (E)-isomer exhibits a substantially greater affinity for mGluR5 than the (Z)-isomer nih.govresearchgate.netresearchgate.net. The K_D value for the (E)-isomer is reported to be 5.7 nmol/L, which is over 20-fold lower than the 140 nmol/L K_D value of the Z-isomer nih.govresearchgate.net. This pronounced difference underscores the stereoselectivity of the mGluR5 binding site and highlights the (E)-isomer as the pharmacologically active form for high-affinity binding researchgate.netmcgill.ca. The presence of the low-affinity (Z)-isomer can artificially reduce binding potential values by decreasing the amount of available tracer with high affinity for the target receptor researchgate.netmcgill.ca.

In Vivo Assessment of Specificity and Selectivity in Rodent Models

Following in vitro characterization, the in vivo behavior of the radioligand is assessed in animal models to evaluate its brain uptake, distribution, and specificity for the target receptor in a physiological environment.

In vivo PET studies conducted in rats have demonstrated a stark difference in the brain uptake of the two isomers. Following intravenous injection of the purified (Z)-[¹¹C]ABP-688, radioactivity did not accumulate in the brain nih.govresearchgate.netresearchgate.net. This suggests poor brain penetration or rapid washout of the Z-isomer, preventing effective imaging of cerebral mGluR5. In contrast, the (E)-isomer shows rapid brain uptake and a distribution pattern consistent with the known density of mGluR5 nih.govresearchgate.netunige.ch.

The lack of significant radioactivity accumulation in the brain after the administration of the (Z)-[¹¹C]ABP-688 isomer indicates minimal specific binding in vivo researchgate.netmcgill.ca. Studies in rats have confirmed that the purified Z-isomer shows negligible specific binding, meaning it does not bind appreciably to mGluR5 in a living system researchgate.netmcgill.ca. Consequently, the signal detected is low and does not significantly exceed background levels, rendering the Z-isomer unsuitable for specific receptor imaging nih.govresearchgate.net. Blockade experiments with MPEP, a selective mGluR5 antagonist, which are used to determine non-specific binding, show a significant reduction in the signal for the E-isomer, but this is not applicable to the Z-isomer due to its initial lack of brain uptake nih.govnih.govmedrxiv.org.

Consistent with its low binding affinity and poor brain uptake, the (Z)-[¹¹C]ABP-688 isomer does not exhibit differential accumulation between brain regions with high and low densities of mGluR5. PET studies in rats show that while the (E)-isomer demonstrates high radioactivity in mGluR5-rich areas such as the striatum, hippocampus, and cortex, the Z-isomer fails to show any significant accumulation in these regions nih.govresearchgate.netsnmjournals.orgresearchgate.net. The radioactivity distribution for the Z-isomer is low and uniform, similar to the background signal observed in regions known to be poor in mGluR5, such as the cerebellum nih.govresearchgate.netnih.govnih.gov. This lack of differential uptake confirms the Z-isomer's minimal specific binding to mGluR5 in vivo researchgate.netmcgill.ca.

Table of Compound Names

| Abbreviation/Code Name | Full Chemical Name |

| [¹¹C]ABP-688 | 3-(6-methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-[¹¹C]-methyl-oxime |

| MPEP | 2-methyl-6-(phenylethynyl)-pyridine |

Evidence from mGluR5-Knockout Animal Models Regarding Z-Isomer Binding Characteristics

The specificity of positron emission tomography (PET) ligands is paramount for the accurate quantification of target receptors. Studies utilizing mGluR5-knockout (KO) animal models have been instrumental in characterizing the in vivo binding of [¹¹C]ABP-688 and differentiating the properties of its geometric isomers.

Research has demonstrated that of the two isomers of ABP688, the (E)-isomer possesses a significantly greater affinity for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) compared to the (Z)-isomer. nih.govresearchgate.net In vitro binding assays in rat brain homogenates revealed a substantial difference in affinity, with the Kd value for (Z)-[¹¹C]ABP688 being approximately 140 nmol/L, markedly higher than the 5.7 nmol/L reported for the (E)-isomer. nih.gov

This disparity in affinity translates to distinct in vivo binding profiles, which have been clearly demonstrated in PET imaging studies. While the (E)-isomer shows high radioactivity accumulation in mGluR5-rich regions such as the striatum, hippocampus, and cortex, the (Z)-isomer does not accumulate in these areas and instead shows low retention and a homogeneous distribution throughout the brain. nih.govresearchgate.net

Crucially, studies in mGluR5-knockout mice confirm these findings and underscore the specificity of the (E)-isomer. In these genetically modified animals, which lack the mGluR5 target, the administration of [¹¹C]ABP-688 results in a markedly reduced and uniform accumulation of radioactivity across the brain. researchgate.netnih.govunige.ch This pattern of low, nonspecific binding in KO mice is similar to the distribution observed for the (Z)-isomer in wild-type animals. researchgate.net The binding potential (BPND) of [¹¹C]ABP-688 in mGluR5-KO mice was found to be, on average, 25% lower than in wild-type control mice. uantwerpen.beuantwerpen.be These collective findings from knockout models provide strong evidence that the Z-isomer of [¹¹C]ABP-688 exhibits minimal specific binding to mGluR5 in vivo.

| Parameter | (E)-[¹¹C]ABP688 | (Z)-[¹¹C]ABP688 | Reference |

| In Vitro Affinity (Kd) | 5.7 nmol/L | 140 nmol/L | nih.gov |

| In Vivo Brain Uptake | High accumulation in mGluR5-rich regions | Low retention, homogeneous distribution | nih.govresearchgate.net |

| Binding in mGluR5-KO Mice | N/A (Tracer mixture used) | Binding pattern resembles that in KO mice | researchgate.netresearchgate.net |

Preclinical Pharmacokinetic and Metabolic Fate of [¹¹C]ABP-688 in Animal Models

The utility of a PET radioligand is heavily dependent on its pharmacokinetic properties, including its ability to cross the blood-brain barrier and its metabolic stability.

Brain Penetration and Clearance Kinetics of the Overall Compound

[¹¹C]ABP-688 demonstrates favorable pharmacokinetics for brain imaging. medrxiv.org Studies in various animal models, including rodents and baboons, have shown that the radioligand rapidly penetrates the brain after intravenous injection. medrxiv.orgnih.gov In human studies, radioactivity in the brain peaked quickly, at approximately 1.7 minutes post-injection. medrxiv.org

| Kinetic Parameter | Observation in Animal Models | Reference |

| Brain Uptake | Rapid penetration after injection | medrxiv.org |

| Regional Distribution | Heterogeneous, consistent with mGluR5 density | nih.gov |

| Clearance | Fast washout from low-binding regions (e.g., cerebellum) | medrxiv.orgnih.gov |

| Kinetics Model | Rapidly reversible | researchgate.net |

In Vivo Metabolic Stability and Identification of Circulating and Brain-Permeable Radiometabolites

A significant advantage of [¹¹C]ABP-688 is its metabolic profile. An ideal PET radiotracer for neuroreceptor imaging should not have radiometabolites that can cross the blood-brain barrier, as this would confound the PET signal and complicate the quantification of specific binding. Preclinical evaluations have shown that [¹¹C]ABP-688 meets this important criterion. Studies have confirmed the absence of brain-permeable radiolabeled metabolites. medrxiv.org This simplifies the pharmacokinetic modeling of the PET data, as the signal measured in the brain can be attributed solely to the parent compound.

Methodological Implications of ¹¹c Abp 688 Z Isomer Content in Quantitative Pet Imaging

Impact of Z-Isomer Proportion on In Vivo Radioligand Binding Potential (BPND) Quantification

The presence of the lower-affinity (Z)-isomer of [¹¹C]ABP-688 in the injected radioligand mixture leads to an underestimation of the in vivo binding potential (BPND), a key metric for receptor availability. The (E)-isomer possesses a significantly higher affinity for mGluR5 receptors compared to the (Z)-isomer mcgill.caresearchgate.netnih.gov. Consequently, a larger proportion of the (Z)-isomer reduces the amount of high-affinity radioligand available to bind to the target receptors, artificially lowering the measured BPND values mcgill.ca.

Research has demonstrated a direct correlation between the isomeric ratio and in vivo binding. Studies in rats have shown that purified (Z)-[¹¹C]ABP-688 exhibits minimal specific binding in the brain mcgill.ca. Furthermore, the BPND in mGluR5-rich regions like the striatum and hippocampus is highly correlated with the percentage of the (E)-isomer in the injected dose researchgate.netnih.gov.

A study involving 74 healthy human volunteers revealed that even modest levels of the (Z)-isomer can significantly reduce estimates of tracer-specific binding. In this study, the mean percentage of the (E)-isomer was 92% (±3.8%), with a range of 78-97%. A positive correlation was observed between the percentage of the (E)-isomer and BPND in both the striatum and limbic regions mcgill.caresearchgate.netnih.gov. Multiple regression analysis further confirmed that the (E)-isomer content was a significant predictor of BPND mcgill.caresearchgate.netnih.gov. It was estimated that for every 1% increase in the (Z)-isomer content, the striatal BPND decreases by 0.012, which represents 1-2% of the mean and minimum striatal BPND values observed in the study mcgill.ca.

In vitro binding assays have quantified the difference in affinity, with the dissociation constant (Kd) of (E)-[¹¹C]ABP-688 being approximately 5.7 nmol/L, while that of (Z)-[¹¹C]ABP-688 was significantly higher at 140 nmol/L, indicating much lower affinity researchgate.netnih.gov. This disparity underscores the diluting effect of the Z-isomer on the specific binding signal.

Table 1: Correlation of (E)-Isomer Percentage with Regional BPND

| Brain Region | Correlation (ρ) | p-value |

| Striatum | 0.28 | 0.015 |

| Limbic Regions | 0.25 | 0.036 |

| Prefrontal Cortex | 0.12 | 0.29 (not significant) |

Data from a study with 74 healthy volunteers. mcgill.ca

Challenges in Accurate Tracer Kinetic Modeling and Parameter Estimation with Isomeric Mixtures

The presence of an isomeric mixture of [¹¹C]ABP-688 complicates accurate tracer kinetic modeling and the estimation of related parameters. Standard kinetic models are predicated on the assumption of a single radioligand with uniform binding characteristics radiologykey.comnih.gov. When a mixture of isomers with differing affinities is administered, the total measured radioactivity in a given brain region represents the sum of the kinetics of both the high-affinity (E)-isomer and the low-affinity (Z)-isomer.

This isomeric heterogeneity introduces several challenges:

Model Misspecification: The use of a single-ligand model for a dual-ligand system can lead to biased parameter estimates. The model attempts to fit a single set of kinetic parameters (K1, k2, k3, k4) to the composite time-activity curve, which does not accurately reflect the underlying biological processes of two distinct binding interactions.

Increased Variability: The proportion of the (Z)-isomer can vary between different radiosynthesis batches researchgate.net. This inter-batch variability introduces a significant source of noise and reduces the reliability and reproducibility of BPND measurements across different subjects and scanning sessions researchgate.net. This variability can obscure true biological differences or treatment effects in clinical research.

The fundamental issue is that the input function for the kinetic model—the total radioactivity—does not distinguish between the two isomers. Therefore, the model cannot accurately parse the specific binding of the (E)-isomer from the contribution of the (Z)-isomer, leading to a systematic underestimation of the true BPND.

Strategies for Correcting or Minimizing Z-Isomer Influences on Quantitative Analysis

To mitigate the impact of the (Z)-isomer on the quantitative analysis of [¹¹C]ABP-688 PET data, several strategies have been proposed and implemented:

Enrichment of the (E)-Isomer: The most direct approach is to improve the radiosynthesis and purification methods to produce [¹¹C]ABP-688 with a very high percentage of the (E)-isomer. Researchers have developed improved preparative high-performance liquid chromatography (HPLC) methods that can effectively separate the (E) and (Z) isomers, allowing for the production of (E)-[¹¹C]ABP-688 with greater than 99% isomeric purity mcgill.casnmjournals.org. This significantly reduces the confounding effect of the (Z)-isomer.

Reporting of Isomer Ratios: It is recommended that all studies using [¹¹C]ABP-688 determine and report the isomeric ratio for each administered dose mcgill.caresearchgate.netnih.gov. This information is crucial for interpreting the results and for comparing findings across different studies. The relative content of the isomers can be determined using analytical HPLC prior to injection mcgill.canih.gov.

Post-Hoc Correction: When using batches with known, varying isomeric ratios, it is possible to account for this variability in the statistical analysis. By including the percentage of the (E)-isomer as a covariate in the statistical model, its influence on the BPND can be mathematically accounted for, providing a more accurate assessment of the biological variables of interest mcgill.canih.gov.

Standardization of Production Methods: Adopting standardized radiosynthesis protocols that consistently yield a high E:Z isomer ratio can help to reduce inter-study variability researchgate.net. While typical production methods might yield an average (E)-isomer content of around 90-92% mcgill.caresearchgate.net, striving for methods that reliably produce >99% enrichment is ideal mcgill.ca.

By implementing these strategies, the influence of the (Z)-isomer can be minimized, leading to more accurate and reliable quantification of mGluR5 availability.

Validation and Application of Reference Region Models (e.g., Cerebellum) for Quantification, Considering Z-Isomer Characteristics

Reference region models are widely used in PET imaging to quantify radioligand binding without the need for invasive arterial blood sampling. The validity of these models depends on the existence of a brain region that is devoid of or has negligible specific binding to the radiotracer jh.edu. For [¹¹C]ABP-688, the cerebellum has been extensively validated and is commonly used as a reference region nih.govmcmaster.camedrxiv.orgmedrxiv.orgnih.gov.

The suitability of the cerebellum as a reference region for [¹¹C]ABP-688 is supported by several lines of evidence:

Low Receptor Density: Postmortem human brain studies have shown that while the cerebellum contains mGluR5, the number of allosteric binding sites for [³H]ABP-688 is significantly lower (by 94%) compared to regions rich in these receptors, such as the hippocampus medrxiv.orgnih.gov.

In Vivo Blocking Studies: In vivo blocking experiments in animal models, using the selective mGluR5 antagonist MPEP, have demonstrated a significant reduction in [¹¹C]ABP-688 binding in receptor-rich areas, but no significant effect on the total distribution volume (VT) in the cerebellum nih.govmcmaster.caresearchgate.net. This indicates a lack of specific, displaceable binding in the cerebellum.

Correlation with Arterial Input Models: Studies in humans have shown a high correlation (R² > 0.9) between BPND values calculated using the cerebellum as a reference region and those derived from more complex kinetic models that use a metabolite-corrected arterial input function medrxiv.orgmedrxiv.orgnih.gov.

Advanced Preclinical Research Applications and Future Directions for ¹¹c Abp 688

Utilization in Longitudinal Studies of mGluR5 Availability in Animal Models of Neuropathology

Longitudinal positron emission tomography (PET) studies using [¹¹C]ABP-688 are critical for tracking the temporal changes of mGluR5 availability in animal models of neurological diseases. This approach provides a dynamic view of receptor density and distribution over the course of disease progression.

A significant application of this methodology is in the study of Huntington's disease (HD). In the Q175 mouse model of HD, longitudinal PET imaging with [¹¹C]ABP-688 was performed on heterozygous (HD model) and wild-type (WT) mice at 6, 9, and 13 months of age. nih.gov The results revealed a significant reduction in the non-displaceable binding potential (BPND) of [¹¹C]ABP-688 in the striatum and cortex of heterozygous animals at all time points compared to their WT littermates. snmjournals.orgsnmjournals.org Specifically, the striatal BPND was reduced by 13.1%, 13.5%, and 14.2% at 6, 9, and 13 months, respectively. nih.govsnmjournals.orgsnmjournals.org The cortex showed similar reductions of 9.8%, 10.2%, and 10.6% at the same respective time points. nih.govsnmjournals.orgsnmjournals.org

Furthermore, the study identified a temporal decline in mGluR5 availability within the heterozygous mice, with a notable reduction in BPND at 13 months compared to 6 months. nih.govsnmjournals.org Postmortem analysis at 6 months of age corroborated the in vivo PET findings, confirming a significant decrease in mGluR5 levels in the striatum (-36.6%) and cortex (-16.6%) of heterozygous mice without a corresponding change in neuronal density. nih.govsnmjournals.orgsnmjournals.org These findings underscore the potential of [¹¹C]ABP-688 PET imaging as a biomarker to monitor the progression of Huntington's disease. nih.govsnmjournals.orgsnmjournals.org

Beyond Huntington's disease, [¹¹C]ABP-688 has been used to study other models of neuropathology. For instance, it has been applied in the Sapap3 knockout (KO) mouse model, which is used to study obsessive-compulsive-like behaviors. uantwerpen.be In these mice, [¹¹C]ABP-688 PET imaging successfully captured a significantly lower mGluR5 availability. uantwerpen.be

Table 1: Longitudinal [¹¹C]ABP-688 Binding Potential (BPND) Reduction in Q175 Mouse Model of Huntington's Disease

| Age | Striatum BPND Reduction (vs. WT) | Cortex BPND Reduction (vs. WT) |

|---|---|---|

| 6 Months | 13.1% | 9.8% |

| 9 Months | 13.5% | 10.2% |

| 13 Months | 14.2% | 10.6% |

Data sourced from multiple studies. nih.govsnmjournals.orgsnmjournals.org

Investigations into Endogenous Glutamate (B1630785) Modulation and its Interaction with mGluR5 Radioligand Binding

[¹¹C]ABP-688 binds to an allosteric site on the mGluR5, meaning it does not directly compete with the endogenous neurotransmitter glutamate, which binds at the orthosteric site. uantwerpen.be However, preclinical and clinical research suggests that the binding of [¹¹C]ABP-688 can be indirectly influenced by fluctuations in endogenous glutamate levels, making it a potential tool for measuring glutamate release in vivo. nih.govmit.edu

Studies in humans have observed significant variability in [¹¹C]ABP-688 binding in test-retest scenarios, with one study reporting a notable increase in binding during the second scan. nih.govcncb.ac.cn This variability could not be explained by technical factors, leading to the hypothesis that it may reflect physiological changes, such as shifts in endogenous glutamate concentrations. nih.govcncb.ac.cn If confirmed, [¹¹C]ABP-688 PET could be used to explore the role of glutamate in the pathophysiology of various brain disorders. nih.gov

Further research has explored this interaction more directly. One study used a mismatch-negativity (MMN) auditory task, known to involve glutamatergic neurotransmission, during a [¹¹C]ABP-688 PET scan in healthy subjects. nih.gov The results showed a small but significant reduction in the binding potential in certain anatomical and functional brain regions during the task, suggesting that the task-induced glutamatergic activity indirectly modulated mGluR5 and, consequently, [¹¹C]ABP-688 binding. nih.gov

Animal studies provide more direct evidence. A study in rats combined microdialysis to measure glutamate levels with microPET imaging using [¹¹C]ABP-688. mit.edu Administration of ethanol (B145695) led to a concurrent increase in glutamate release in the striatum and a significant decrease in striatal [¹¹C]ABP-688 binding. mit.edu These findings support the concept that changes in synaptic glutamate can alter the binding of allosteric modulators like [¹¹C]ABP-688, possibly through conformational changes in the receptor. mit.edunih.gov

Comparative Evaluations of [¹¹C]ABP-688 with Other mGluR5 PET Radioligands: Distinctive Attributes and Limitations related to Isomeric Purity

Several PET radioligands have been developed to image mGluR5, with [¹¹C]ABP-688 and [¹⁸F]FPEB being two of the most commonly used. uantwerpen.be Both are negative allosteric modulators with favorable brain kinetics and a lack of problematic brain-penetrant metabolites. uantwerpen.be A direct, within-subject comparison in mice was conducted to evaluate their performance. uantwerpen.be In Sapap3 knockout mice, both radiotracers detected a reduction in mGluR5 availability. However, [¹¹C]ABP-688 demonstrated the reduction with higher significance levels and in more brain regions compared to [¹⁸F]FPEB, suggesting it may be a preferable tracer in this specific animal model for compulsive-like behavior. uantwerpen.be

Table 2: Comparison of [¹¹C]ABP-688 and [¹⁸F]FPEB in a Mouse Model

| Feature | [¹¹C]ABP-688 | [¹⁸F]FPEB |

|---|---|---|

| Radionuclide | Carbon-11 (B1219553) | Fluorine-18 |

| Binding Site | mGluR5 Allosteric Site | mGluR5 Allosteric Site |

| Detection of Reduced mGluR5 | Yes (Average 25% lower BPND) | Yes (Average 17% lower BPND) |

| Statistical Significance | Higher (p < 0.0001–.001) | Lower (p < 0.05) |

Data from a comparative study in Sapap3 KO mice. uantwerpen.be

A critical aspect influencing the quantification of mGluR5 using [¹¹C]ABP-688 is its isomeric purity. The compound exists as two geometric isomers: (E)-ABP688 and (Z)-ABP688. researchgate.net In vitro binding assays have demonstrated that the E-isomer has a substantially greater affinity for mGluR5 than the Z-isomer. researchgate.net The dissociation constant (Kd) for (E)-[¹¹C]ABP-688 was found to be 5.7 nmol/L, while for the (Z)-isomer it was 140 nmol/L, indicating much lower affinity. researchgate.net

PET studies in rats confirmed these in vitro findings. Following injection of (E)-[¹¹C]ABP-688, high radioactivity was observed in mGluR5-rich regions like the striatum and hippocampus. researchgate.net In contrast, the Z-isomer did not show significant accumulation in the brain. researchgate.net Crucially, the presence of the Z-isomer in the injected radiotracer dose was shown to decrease the measured BPND in a dose-dependent manner. researchgate.netresearchgate.net This demonstrates that the ratio of E- to Z-isomers in the radiotracer preparation is a significant source of variability that can impact the accuracy of mGluR5 quantification. researchgate.net Standard synthesis protocols often produce an E/Z mixture of approximately 10:1. snmjournals.org

Table 3: Properties of [¹¹C]ABP-688 Isomers

| Property | (E)-[¹¹C]ABP-688 | (Z)-[¹¹C]ABP-688 |

|---|---|---|

| Affinity for mGluR5 | High | Low |

| Dissociation Constant (Kd) | 5.7 nmol/L | 140 nmol/L |

| In Vivo Brain Accumulation | High in mGluR5-rich regions | Negligible |

| Impact on BPND | Contributes to specific signal | Reduces measured specific signal |

Data sourced from in vitro and in vivo studies. researchgate.net

Future Prospects for Developing Highly Diastereopure mGluR5 PET Tracers and Advancements in Isomer Separation Techniques

The recognition of isomeric composition as a critical variable has driven efforts to develop methods for producing diastereomerically pure mGluR5 PET tracers. The ability to routinely produce pure (E)-[¹¹C]ABP-688 is essential for improving the reliability and accuracy of clinical and preclinical studies. researchgate.netresearchgate.net

Significant advancements have already been made in isomer separation techniques. Researchers have developed improved preparative high-performance liquid chromatography (HPLC) methods, for example, using a COSMOSIL Cholester column, to successfully separate the E- and Z-isomers of [¹¹C]ABP-688. researchgate.net This has led to the creation of efficient radiosynthesis protocols that can reliably provide a sterile, pyrogen-free formulation of (E)-[¹¹C]ABP688 with greater than 99% diastereomeric excess. researchgate.net Such protocols yield the pure E-isomer with high radiochemical purity and molar activity within a practical timeframe for PET studies. researchgate.net

The future of mGluR5 PET imaging will likely focus on the widespread adoption of these high-purity tracers to reduce inter-study variability and enhance the sensitivity of PET to detect subtle changes in receptor availability. Further research may also explore the development of novel mGluR5 antagonists with even more favorable properties for imaging. The development of tracers labeled with fluorine-18, which has a longer half-life than carbon-11, could offer logistical advantages for clinical studies, allowing for more extensive imaging protocols and distribution to centers without an on-site cyclotron. nih.gov The complex process of developing new radiotracers requires a multidisciplinary approach, but the insights gained from tracers like [¹¹C]ABP-688 pave the way for the next generation of molecular imaging agents for neurological and psychiatric disorders. nih.gov

Q & A

Q. What are the implications of Z-isomer instability for storage and handling of ABP-688-based tracers?

- Methodological Answer : Store radiolabeled tracers at −80°C in anhydrous, aprotic solvents (e.g., dimethyl sulfoxide) to minimize isomerization. Conduct stability assays under varying pH and temperature conditions to establish shelf-life guidelines. Use light-protected vials to prevent photoisomerization, as demonstrated in ajoene studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.